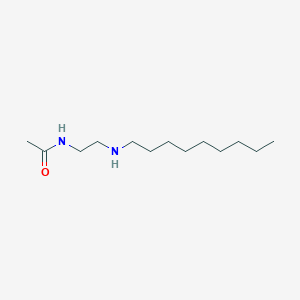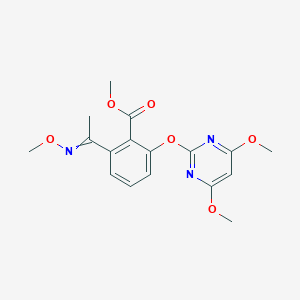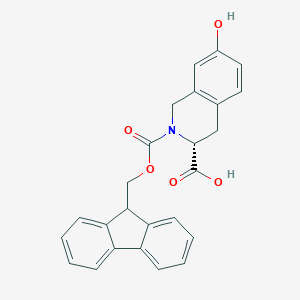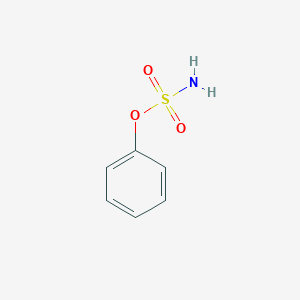
Phenyl sulfamate
Overview
Description
Phenyl sulfamate is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol . The compound is also known by other names such as phenylsulfamate, Sulfamic acid phenyl ester, and Sulfamic acid, phenyl ester .
Synthesis Analysis
The synthesis of Phenyl sulfamate has been studied and it has been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule .
Molecular Structure Analysis
The molecular structure of Phenyl sulfamate consists of 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate . The InChI code for Phenyl sulfamate is InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) .
Chemical Reactions Analysis
Phenyl sulfamate esters have been found to react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur . This reaction involves cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule, leading to sulfamic acid and phenol as products .
Physical And Chemical Properties Analysis
Phenyl sulfamate has a molecular weight of 173.19 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The compound has an Exact Mass of 173.01466426 g/mol and a Monoisotopic Mass of 173.01466426 g/mol . The Topological Polar Surface Area of Phenyl sulfamate is 77.8 Ų .
Scientific Research Applications
Hydrolysis Mechanisms
Phenyl sulfamate esters have been studied for their hydrolysis mechanisms . They react by an associative S N 2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule leading to sulfamic acid and phenol as products .
Inhibitor of Carbonic Anhydrases
Phenyl sulfamate derivatives have been synthesized and tested against two carbonic anhydrase isoforms namely, carbonic anhydrase II (CA II) and carbonic anhydrase IX (CA IX) . These compounds inhibited the activity of both isoforms CA II and CA IX at micromolar IC 50 concentrations .
Treatment of Various Pathological Conditions
Inhibition of carbonic anhydrases is a potential avenue for treatment of various pathological conditions such as cancer, glaucoma, epileptic seizures, obesity, and altitude sickness .
pH Regulation
Carbonic anhydrases (CAs), which can be inhibited by phenyl sulfamate derivatives, are implicated in various physiological processes, especially pH regulation .
Respiration
CAs also play a crucial role in respiration, and their inhibition can have significant effects .
Bone Resorption
CAs are involved in bone resorption, a process that can be influenced by inhibitors like phenyl sulfamate derivatives .
Mechanism of Action
Target of Action
Phenyl sulfamate is a nitrogen source that can be used in the amination of intermolecular . It has been found to interact with sulfatases , which are enzymes that catalyze the hydrolysis of sulfate esters. These enzymes play a crucial role in various biological processes, including hormone regulation, cell signaling, and the degradation of macromolecules .
Mode of Action
Phenyl sulfamate has been found to react by an associative SN2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution, a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester .
Biochemical Pathways
It is known that phenyl sulfamate can affect the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are the molecular building blocks for protein biosynthesis .
Pharmacokinetics
It is known that the bioavailability, safety, and stability profiles of benzimidazole derivatives, which are structurally similar to phenyl sulfamate, are outstanding
Result of Action
It is known that phenyl sulfamate can inhibit sulfatases in a mechanism-based fashion . This inhibition can potentially affect various biological processes regulated by sulfatases, including hormone regulation, cell signaling, and the degradation of macromolecules .
Action Environment
It is known that the stability, solubility, and synthetic tractability of arylsulfate linkers, which are structurally similar to phenyl sulfamate, make them an attractive new motif for cleavable linkers
Safety and Hazards
properties
IUPAC Name |
phenyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYZMDJFLKIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452510 | |
| Record name | phenyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl sulfamate | |
CAS RN |
19792-91-7 | |
| Record name | phenyl sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl sulfamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


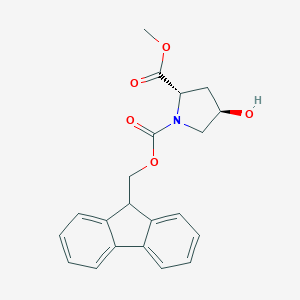

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
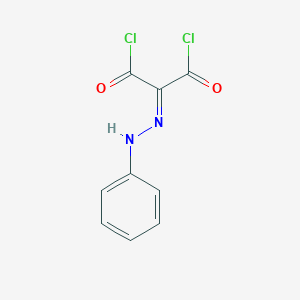
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
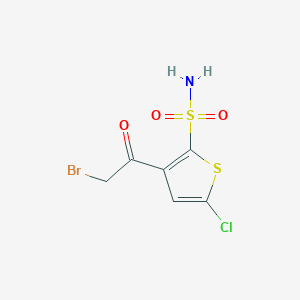
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
